4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition and antimicrobial properties. The core structure consists of a fused pyrrolopyrimidine-dione system, with a 4-fluorophenyl group at position 4 and a 2-methoxyethyl chain at position 5. The fluorine atom enhances metabolic stability and lipophilicity, while the 2-methoxyethyl substituent may improve solubility and pharmacokinetic properties compared to purely aromatic analogs .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-2-4-10(16)5-3-9/h2-5,13H,6-8H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXWUNCQDBLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core and the introduction of the fluorophenyl and methoxyethyl groups. Common synthetic routes may involve:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Addition of the Methoxyethyl Side Chain: This can be accomplished through alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituents are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound offers a balance of metabolic stability and moderate steric bulk compared to the 4-chlorophenyl analog, which may exhibit stronger hydrophobic interactions .
- Aliphatic vs. Aromatic Substituents : The 2-methoxyethyl chain in the target likely enhances solubility compared to the 4-methoxybenzyl group in ’s compound, which may favor membrane penetration due to aromaticity .
- Core Variations : Pyrrolo[3,4-d]pyrimidine-diones (target and ) differ from pyrrolo[2,3-d]pyrimidines () in ring fusion, affecting π-stacking and binding pocket compatibility .
Physical and Spectral Properties
Insights :
- The target’s 2-methoxyethyl group may reduce crystallinity (lower melting point) compared to aromatic analogs like 4j .
Biological Activity
The compound 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a pyrrolo[3,4-d]pyrimidine core , characterized by:
- A fluorophenyl group at position 4
- A methoxyethyl substituent at position 6
- A dione functionality at positions 2 and 5
Chemical Formula
The molecular formula is , with a molecular weight of approximately 335.33 g/mol.
Physical Properties
- Melting Point : Not extensively documented; estimated based on similar compounds.
- Solubility : Likely soluble in organic solvents due to the presence of methoxy and fluorine groups.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorophenyl group enhances binding affinity to specific enzymes and receptors, while the methoxyethyl group may improve solubility and bioavailability. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
- Modulation of Signaling Pathways : It may influence pathways critical for cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including esophageal cancer cells (KYSE70 and KYSE150) with an IC50 value of approximately 0.655 µg/mL after 24 hours of treatment .
- The mechanism involves binding to specific targets such as METAP2 and EGFR, suggesting it may disrupt critical signaling pathways involved in tumor growth .
Additional Biological Activities
Beyond antitumor effects, the compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Related compounds in the pyrrolo[3,4-d]pyrimidine class have shown promise in reducing inflammation markers.
Case Study 1: Anticancer Efficacy
A study published in the International Journal of Molecular Sciences investigated several derivatives of pyrrolo[3,4-d]pyrimidines for their anticancer properties. Compound 4c demonstrated over 99% inhibition of cell growth in KYSE70 cells at a concentration of 20 µg/mL after 48 hours. This study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
Research exploring the binding interactions between pyrrolo[3,4-d]pyrimidines and target proteins provided insights into their mechanisms. Molecular docking studies indicated that specific functional groups are crucial for effective binding and inhibition of target enzymes involved in cancer progression .
Data Table
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound is synthesized via multi-step routes involving cyclization of fluorinated aromatic precursors and pyrimidine derivatives. A common approach includes:
- Step 1 : Condensation of a fluorophenyl-substituted amine with a methoxyethyl-activated carbonyl intermediate.
- Step 2 : Cyclization under acidic or basic conditions (e.g., using POCl₃ or NaH) to form the pyrrolo[3,4-d]pyrimidine core.
- Critical Parameters : Temperature (60–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–48 hours) significantly impact yield and purity. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the methoxyethyl group shows a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₇H₁₉FN₃O₃: 356.14 g/mol).
- X-ray Crystallography : Resolves stereochemistry and confirms fused bicyclic geometry .
Q. What biological targets are associated with structurally similar pyrrolo[3,4-d]pyrimidine derivatives?
Related compounds exhibit activity against:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine ring interactions with ATP-binding pockets.
- Enzymes : Modulation of phosphodiesterases (PDEs) and cyclooxygenases (COXs) via hydrogen bonding with carbonyl groups .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Reagent Optimization : Use freshly distilled POCl₃ for cyclization to reduce hydrolyzed byproducts.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysis : Transition metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling steps .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays.
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from replicate experiments.
- Structural Dynamics : Use molecular dynamics (MD) simulations to assess binding mode variability under assay conditions .
Q. What computational strategies predict target interactions and selectivity profiles?
- Molecular Docking : Tools like AutoDock Vina model interactions with kinase ATP pockets; focus on fluorophenyl π-π stacking and methoxyethyl hydrogen bonding.
- QSAR Models : Train models using datasets of pyrrolo[3,4-d]pyrimidine derivatives to predict logP, solubility, and selectivity indices .
Q. How do substituent modifications at the 4- and 6-positions influence structure-activity relationships (SAR)?
- 4-Fluorophenyl : Enhances lipophilicity and kinase binding via halogen bonding. Replacement with chlorophenyl reduces metabolic stability .
- 6-Methoxyethyl : Improves solubility compared to alkyl chains. Substitution with hydroxyethyl increases polarity but may reduce blood-brain barrier penetration .
Q. What strategies address poor aqueous solubility in in vitro assays?
- Co-Solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.
- pH Adjustment : Solubilize the compound in buffered solutions (pH 6.8–7.4).
- Prodrug Design : Introduce phosphate or amino acid esters at the dione moiety .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization.
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.
- Byproduct Removal : Optimize washing steps with brine and NaHCO₃ to eliminate acidic impurities .
Q. How can in vitro-in vivo efficacy discrepancies be systematically investigated?
- Metabolic Stability Assays : Use liver microsomes to identify oxidation hotspots (e.g., methoxyethyl demethylation).
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
- Metabolite Identification : LC-MS/MS screens detect major metabolites (e.g., fluorophenyl hydroxylation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
